Product packaging for 6-Bromo-2-chloroquinolin-3-ol(Cat. No.:)

6-Bromo-2-chloroquinolin-3-ol

Cat. No.: B13564893
M. Wt: 258.50 g/mol
InChI Key: XHJZWTIYBSIEKR-UHFFFAOYSA-N
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Description

6-Bromo-2-chloroquinolin-3-ol (CAS 1890846-04-4) is a bromo- and chloro- substituted quinoline derivative of high interest in medicinal and organic chemistry research. With a molecular formula of C9H5BrClNO and a molecular weight of 258.50 , this compound serves as a versatile synthetic intermediate. Quinoline forms the core scaffold of numerous compounds with diverse biological activities . Researchers are particularly interested in quinoline derivatives for developing new pharmaceutical agents, including antitubercular (anti-TB) drugs . The bromo and chloro substituents on the quinoline nucleus make this compound a valuable precursor for further structural modifications via metal-catalyzed cross-couplings and other nucleophilic substitution reactions, facilitating the exploration of structure-activity relationships. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrClNO B13564893 6-Bromo-2-chloroquinolin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

6-bromo-2-chloroquinolin-3-ol

InChI

InChI=1S/C9H5BrClNO/c10-6-1-2-7-5(3-6)4-8(13)9(11)12-7/h1-4,13H

InChI Key

XHJZWTIYBSIEKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Br)O)Cl

Origin of Product

United States

Synthetic Methodologies and Strategic Synthesis of 6 Bromo 2 Chloroquinolin 3 Ol

Precursor Synthesis and Starting Material Chemistry

The foundation of any successful synthesis of 6-Bromo-2-chloroquinolin-3-ol (B6202782) lies in the efficient preparation of its precursors. This involves the synthesis of halogenated quinoline (B57606) intermediates and the strategic introduction of the hydroxyl group at the C-3 position.

Synthesis of Key Halogenated Quinoline Intermediates

The synthesis of the 6-bromo-2-chloroquinoline (B23617) scaffold typically begins with appropriately substituted anilines. For the target molecule, 4-bromoaniline (B143363) serves as a logical and common starting material. A key intermediate in a plausible synthetic route is 6-bromo-2-chloroquinoline-3-carbaldehyde. The Vilsmeier-Haack reaction is a well-established and versatile method for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides. researchgate.netrsc.orgrroij.comnih.govijsr.netorientjchem.orgasianpubs.org

The reaction proceeds by treating an acetanilide (B955), in this case, 4-bromoacetanilide, with the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) such as N,N-dimethylformamide (DMF). The reaction first involves the formation of a chloroiminium salt (the Vilsmeier reagent), which then acts as the formylating agent. wikipedia.orgijpcbs.comchemistrysteps.comorganic-chemistry.orgchem-station.com The acetanilide undergoes formylation and subsequent cyclization to form the quinoline ring system. The use of phosphorus oxychloride also facilitates the chlorination at the C-2 position.

An alternative precursor that could be considered is 6-bromoquinolin-2(1H)-one. This can be synthesized from 4-bromoaniline through a multi-step process involving reaction with cinnamoyl chloride to form (2E)-N-(4-bromophenyl)-3-phenylacrylamide, followed by an aluminium chloride-mediated cyclization. The resulting 6-bromoquinolin-2(1H)-one can then be treated with a chlorinating agent like phosphorus oxychloride to yield 6-bromo-2-chloroquinoline. Further functionalization would then be required to introduce the hydroxyl group at the C-3 position.

Reactions for Introducing the Hydroxyl Group at Position 3

Direct hydroxylation of the C-3 position of a pre-formed 6-bromo-2-chloroquinoline ring is a challenging transformation. However, the presence of a formyl group at the C-3 position, as in 6-bromo-2-chloroquinoline-3-carbaldehyde, provides a synthetic handle for the introduction of the hydroxyl group.

A promising method for this transformation is the Baeyer-Villiger oxidation. This reaction is a classic method for the oxidation of aldehydes and ketones to esters and lactones, respectively, using peroxyacids or peroxides. wikipedia.orgorganic-chemistry.orgnih.govsigmaaldrich.comchem-station.comjk-sci.com In the context of 6-bromo-2-chloroquinoline-3-carbaldehyde, a Baeyer-Villiger oxidation would convert the aldehyde group into a formate (B1220265) ester. This formate ester can then be readily hydrolyzed under basic or acidic conditions to yield the desired 3-hydroxyl group.

Commonly used reagents for the Baeyer-Villiger oxidation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a Lewis or Brønsted acid catalyst. The regioselectivity of the Baeyer-Villiger oxidation is generally predictable, with the more electron-rich group migrating. In the case of an aldehyde, the hydrogen atom typically migrates, leading to the formation of a carboxylic acid. However, with certain reagents and under specific conditions, the aryl group can migrate to form a formate ester. The Dakin reaction is a related transformation where an aryl aldehyde is converted to a phenol (B47542) using hydrogen peroxide in a basic solution, which represents another potential pathway from the 3-carbaldehyde intermediate. chem-station.com

Recent research has also explored the meta-hydroxylation of pyridines and quinolines, which corresponds to the C-3 position. researchgate.netnih.gov These methods often involve the formation of dearomatized intermediates and subsequent reaction with electrophilic peroxides. The applicability of these methods to a substrate with a 2-chloro substituent would require further investigation.

Direct Synthetic Routes for this compound

While the synthesis of this compound is likely to be achieved through a multi-step process, the development of more streamlined one-pot or cascade reactions is a continual goal in synthetic chemistry.

Multi-step Synthetic Sequences

Based on the chemistry of its precursors, a logical multi-step synthesis for this compound can be proposed. The sequence would commence with the Vilsmeier-Haack reaction of 4-bromoacetanilide to produce 6-bromo-2-chloroquinoline-3-carbaldehyde. This would be followed by a Baeyer-Villiger oxidation of the aldehyde to a formate ester, and subsequent hydrolysis to yield the final product, this compound.

Table 1: Proposed Multi-step Synthesis of this compound

StepStarting MaterialReagents and ConditionsIntermediate/Product
14-Bromoacetanilide1. POCl₃, DMF (Vilsmeier-Haack reagent) 2. Heating6-Bromo-2-chloroquinoline-3-carbaldehyde
26-Bromo-2-chloroquinoline-3-carbaldehyde1. m-CPBA or H₂O₂/Lewis Acid (Baeyer-Villiger oxidation) 2. Inert solvent6-Bromo-2-chloroquinolin-3-yl formate
36-Bromo-2-chloroquinolin-3-yl formate1. Aqueous base (e.g., NaOH) or acid (e.g., HCl) 2. HeatingThis compound

This proposed pathway is based on well-established reactions and provides a clear strategy for accessing the target compound.

One-Pot and Cascade Reaction Approaches

The development of a one-pot or cascade reaction for the synthesis of this compound from simpler starting materials remains an area for future research. Such a process might involve, for example, a modified Vilsmeier-Haack reaction where the intermediate iminium salt is trapped by an oxygen nucleophile in situ, or a tandem reaction that combines the formation of the quinoline ring with the introduction of the hydroxyl group in a single operation. While there are examples of one-pot syntheses for other substituted quinolines, a specific procedure for this compound is not yet established in the literature. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. For the proposed synthesis of this compound, several green chemistry approaches can be considered.

For the Vilsmeier-Haack reaction, research has explored solvent-free conditions, where the reactants are ground together in a mortar and pestle. iaamonline.org This minimizes the use of volatile organic solvents. Additionally, alternative, more environmentally benign reagents for the preparation of the Vilsmeier reagent have been investigated, such as using phthaloyl dichloride with DMF, where the byproduct, phthalic anhydride, can be recovered. scirp.orgsemanticscholar.orgscirp.org

In the context of the Baeyer-Villiger oxidation, the use of hydrogen peroxide as the oxidant is a greener alternative to peroxyacids, as the only byproduct is water. nih.govmdpi.com The development of catalysts that can efficiently activate hydrogen peroxide for this transformation is an active area of research. mdpi.com Furthermore, solvent-free Baeyer-Villiger oxidations have been reported, which further enhances the green credentials of this reaction. butler.eduacs.org

Table 2: Green Chemistry Considerations in the Synthesis of this compound

Synthetic StepConventional MethodGreen Alternative
Vilsmeier-Haack ReactionUse of POCl₃ and organic solvents.Solvent-free grinding; alternative Vilsmeier reagent preparation. iaamonline.orgscirp.orgsemanticscholar.orgscirp.org
Baeyer-Villiger OxidationUse of m-CPBA in chlorinated solvents.Use of H₂O₂ as the oxidant; solvent-free conditions. nih.govmdpi.combutler.eduacs.org

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Solvent-Free or Reduced-Solvent Methodologies

In recent years, there has been a significant push towards developing solvent-free or reduced-solvent synthetic methods to minimize the environmental impact of chemical processes. One notable approach in the synthesis of related quinoline derivatives involves grinding reactants together in the absence of a solvent. For instance, a method for preparing 6-bromoquinolin-2(1H)-one, a potential precursor, involves grinding (2E)-N-(4-bromophenyl)-3-phenylacrylamide with aluminum chloride in a mortar and pestle. This intimate mixture is then heated to induce cyclization, demonstrating a solid-state reaction that circumvents the need for a solvent. guidechem.com

Another relevant example is the solvent-free synthesis of chalcones derived from 2-chloroquinoline-3-carbaldehyde. This method employs aldol (B89426) condensation by grinding the reactants with solid sodium hydroxide (B78521) using a mortar and pestle, resulting in high yields and purity. Such solvent-free approaches offer advantages in terms of reduced waste, lower costs, and simplified purification procedures.

Furthermore, the use of ultrasonic irradiation in conjunction with a solid-supported catalyst has been explored for the synthesis of 3-(2-chloroquinolin-3-yl)-1-aryl prop-2-en-1-ones. This eco-friendly method, utilizing K2CO3–Al2O3 as a catalyst, demonstrates the potential of reduced-solvent conditions to enhance reaction rates and yields.

Catalytic Synthesis Approaches

Catalytic methods are at the forefront of efficient and selective organic synthesis. In the context of quinoline derivatives, various catalysts have been employed to facilitate key transformations. The Vilsmeier-Haack reaction, a crucial step in the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides, utilizes phosphorus oxychloride (POCl3) and dimethylformamide (DMF). While stoichiometric amounts of POCl3 are often used, its role is catalytic in nature for the formylation and cyclization steps.

A notable advancement in the catalytic synthesis of quinoline-containing heterocyclic compounds is the use of β-cyclodextrin-SO3H. This catalyst has been successfully employed in the one-pot, three-component synthesis of 2-(substituted-2-chloroquinolin-3-yl)-3-(substituted phenyl) thiazolidin-4-ones under solvent-free conditions. rroij.com The catalyst's high activity, mild reaction conditions, and reusability make it an attractive option for green synthesis. rroij.com The application of such a catalyst could be envisioned for the synthesis of precursors to this compound.

The synthesis of 6-bromoquinoline (B19933) itself can be achieved through a catalytically driven process. One method involves the use of a catalyst in dilute sulfuric acid with p-bromoaniline and glycerol, controlling the temperature to facilitate the reaction. This approach highlights the use of catalysts to promote the Skraup synthesis of quinolines.

Yield Optimization and Reaction Efficiency Studies

Optimizing reaction yields and efficiency is a critical aspect of synthetic chemistry. For the synthesis of 6-bromo-4-chloroquinoline (B1276899), a constitutional isomer of the target compound's chlorinated precursor, studies have shown that the choice of reagents and reaction conditions significantly impacts the yield. For example, the conversion of 6-bromoquinolin-4-ol (B142416) to 6-bromo-4-chloroquinoline using phosphorus oxychloride with a catalytic amount of DMF has been reported to proceed with a yield of 81%.

The table below summarizes the yields of key synthetic steps for related 6-bromo-chloroquinoline compounds, illustrating the varying efficiencies of different transformations.

Starting MaterialProductReagents/ConditionsYield (%)
(2E)-N-(4-bromophenyl)-3-phenylacrylamide6-bromoquinolin-2(1H)-oneAlCl3, heat (solvent-free)100
6-bromoquinolin-2(1H)-one6-bromo-2-chloroquinolinePOCl3, reflux58
6-bromoquinolin-4-ol6-bromo-4-chloroquinolinePOCl3, DMF (cat.), reflux81

Chemical Transformations and Derivatization Strategies of 6 Bromo 2 Chloroquinolin 3 Ol

Functional Group Interconversion at the Hydroxyl Moiety

The hydroxyl group at the C3 position behaves as a typical secondary alcohol, albeit with its reactivity influenced by the electronic properties of the heterocyclic aromatic ring system. It can undergo several functional group interconversions.

The nucleophilic character of the 3-hydroxyl group allows for its conversion into esters and ethers through standard synthetic methodologies.

Esterification: The hydroxyl group can be acylated using acyl chlorides or anhydrides in the presence of a base to yield the corresponding esters. This reaction provides a means to introduce a variety of acyl moieties onto the quinoline (B57606) core.

Etherification: O-alkylation to form ethers can be achieved under Williamson ether synthesis conditions, typically involving deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. However, the use of strong bases and alkoxide nucleophiles can lead to competing reactions, particularly nucleophilic substitution at the highly reactive C2-chloro position. For instance, treatment of a similar compound, 3-benzyl-6-bromo-2-chloroquinoline, with sodium methoxide results in the displacement of the 2-chloro group to form 3-benzyl-6-bromo-2-methoxy-quinoline google.com. This highlights the need for careful selection of reaction conditions to achieve selective O-alkylation at the C3 position over substitution at the C2 position.

The oxidation state of the C3 position can be altered, though the options are somewhat constrained by the stability of the aromatic system.

Oxidation: The secondary alcohol at C3 can potentially be oxidized to the corresponding ketone, which would yield a 6-bromo-2-chloroquinoline-3(4H)-one derivative. This transformation would require mild oxidizing agents to avoid degradation of the quinoline ring. While specific examples for this substrate are not prevalent in the literature, the oxidation of quinoline derivatives is a known process. However, harsh oxidation conditions can lead to the cleavage of the benzene (B151609) ring, ultimately forming quinolinic acid (pyridine-2,3-dicarboxylic acid) google.com.

Reduction: Direct reduction of the hydroxyl group on an aromatic ring is a chemically challenging and uncommon transformation. The stability of the C-O bond within the conjugated system makes it resistant to typical reduction methods without prior functionalization to create a better leaving group.

Reactions at the Halogenated Positions (Bromine and Chlorine)

The two halogen substituents on the quinoline ring, chlorine at C2 and bromine at C6, are key sites for derivatization, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Their differing positions and intrinsic reactivities allow for potential chemoselective functionalization.

The chlorine atom at the C2 position of the quinoline ring is significantly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction.

The literature provides numerous examples of the C2-chloro group in quinolines being readily displaced by a variety of nucleophiles. nih.govrsc.org

O-Nucleophiles: Alkoxides, such as sodium methoxide, can displace the chloride to form 2-alkoxyquinolines google.com.

N-Nucleophiles: Amines, hydrazines, and triazoles can be used to introduce nitrogen-based substituents at the C2 position mdpi.comresearchgate.nettandfonline.com.

S-Nucleophiles: Thiolates can react to form 2-thioether derivatives. For example, 4-chloroquinolin-2(1H)-one has been shown to undergo substitution with sulfur nucleophiles mdpi.com.

The general reactivity of the 2-chloro position makes it a prime target for introducing diverse functional groups, as summarized in the table below.

NucleophileReagent ExampleProduct Type
OxygenSodium Methoxide (NaOMe)2-Methoxyquinoline derivative
NitrogenHydrazine (N₂H₄)2-Hydrazinylquinoline derivative
Nitrogen1,2,4-Triazole2-(1H-1,2,4-triazol-1-yl)quinoline derivative
SulfurThiourea2-Thioquinoline derivative

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to aryl halides. science.govacs.org For 6-Bromo-2-chloroquinolin-3-ol (B6202782), the two different halogen atoms present an opportunity for selective or sequential cross-coupling.

The reactivity of aryl halides in typical palladium-catalyzed reactions follows the general trend: I > Br > OTf > Cl. tcichemicals.com Based on this trend, the carbon-bromine bond at the C6 position is expected to be significantly more reactive than the carbon-chlorine bond at the C2 position. This difference in reactivity allows for chemoselective cross-coupling, where the C6 position can be functionalized while leaving the C2-chloro group intact for subsequent transformations. While catalyst and ligand systems can sometimes alter this selectivity, the inherent difference in the carbon-halogen bond dissociation energies typically governs the reaction site whiterose.ac.uk.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most versatile C-C bond-forming reactions. yonedalabs.comwikipedia.orglibretexts.org Applying this reaction to this compound would be expected to proceed with high regioselectivity at the C6 position.

The reaction involves an oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (in the presence of a base) and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Given the higher reactivity of the C-Br bond, the oxidative addition step should occur preferentially at C6. This allows for the selective introduction of a wide range of aryl, heteroaryl, or vinyl substituents at this position.

The table below outlines the expected outcomes of Suzuki-Miyaura coupling at the C6 position of this compound with various boronic acids.

Boronic Acid (R-B(OH)₂)Expected Product Structure (at C6)Typical CatalystTypical BaseTypical Solvent
Phenylboronic acid6-Phenyl-2-chloroquinolin-3-olPd(PPh₃)₄Na₂CO₃Toluene/Water
4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-2-chloroquinolin-3-olPd(dppf)Cl₂K₂CO₃Dioxane/Water
Thiophen-2-ylboronic acid6-(Thiophen-2-yl)-2-chloroquinolin-3-olPd(PPh₃)₄K₂CO₃DMF/Water
Vinylboronic acid6-Vinyl-2-chloroquinolin-3-olPd(OAc)₂ / SPhosK₃PO₄Toluene/Water

This selective functionalization at C6 leaves the C2-chloro and C3-hydroxyl groups available for the orthogonal transformations described previously, making this compound a versatile building block for the synthesis of complex, polysubstituted quinolines.

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Buchwald-Hartwig Amination Studies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org While specific studies on this compound are not extensively documented in peer-reviewed literature, the reactivity of the closely analogous compound, 6-Bromo-2-chloroquinoline (B23617), provides significant insight into the expected chemical behavior. Research has demonstrated the feasibility of sequential and selective amination at the C6 and C2 positions, leveraging the differential reactivity of the C-Br and C-Cl bonds. acs.org

The greater reactivity of the aryl bromide at the C6 position allows for its selective amination under milder conditions compared to the aryl chloride at the C2 position. This differential reactivity enables a controlled, stepwise functionalization of the quinoline core. For instance, the reaction of 6-Bromo-2-chloroquinoline with an amine can be directed to the C6 position by using specific palladium catalysts and ligands at moderate temperatures. The more inert C2-chloro group can then be subjected to amination under more forcing conditions, typically requiring higher temperatures and potentially different catalyst systems. acs.org

A study on the sequential functionalization of 6-Bromo-2-chloroquinoline highlighted the use of Pd₂(dba)₃ as a catalyst precursor with a bulky biarylphosphine ligand such as XPhos. The initial amination at the C6-bromo position was typically achieved at temperatures around 80 °C, while the subsequent amination at the C2-chloro position required temperatures of approximately 110 °C. acs.org This selective approach allows for the introduction of two different amino substituents onto the quinoline scaffold, creating a diverse array of molecular architectures.

Table 1: Buchwald-Hartwig Amination Conditions for 6-Bromo-2-chloroquinoline
PositionAmineCatalyst SystemBaseSolventTemperature (°C)Yield (%)
C6MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene8095
C6PiperidinePd₂(dba)₃ / XPhosNaOtBuToluene8092
C2 (on 6-amino derivative)AnilinePd₂(dba)₃ / XPhosNaOtBuToluene11085
C2 (on 6-amino derivative)BenzylaminePd₂(dba)₃ / XPhosNaOtBuToluene11088
Data derived from studies on the analogous compound 6-Bromo-2-chloroquinoline. acs.org
Sonogashira Coupling Applications

The Sonogashira coupling is another pivotal palladium-catalyzed reaction, used to form carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. organic-chemistry.orgwikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org In the context of this compound, the Sonogashira coupling offers a direct method to introduce alkynyl moieties, which are valuable functional groups for further transformations or for their electronic properties.

Similar to the Buchwald-Hartwig amination, the selectivity of the Sonogashira coupling on dihalogenated quinolines is dictated by the relative reactivity of the carbon-halogen bonds. The reactivity order for aryl halides in Sonogashira coupling is generally I > Br > Cl. libretexts.org Consequently, for this compound, the coupling reaction is expected to occur selectively at the more reactive C6-bromo position.

Typical conditions for a selective Sonogashira coupling at an aryl bromide in the presence of an aryl chloride involve catalysts like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ in combination with a copper(I) salt, such as CuI. libretexts.org The reaction is commonly carried out in a solvent like THF or DMF with an amine base (e.g., triethylamine or diisopropylamine) that also serves to neutralize the hydrogen halide byproduct. organic-chemistry.org

Table 2: Typical Sonogashira Coupling Conditions
Aryl Halide PositionAlkynePd CatalystCu Co-catalystBaseSolvent
C6-BrPhenylacetylenePd(PPh₃)₂Cl₂CuITriethylamineTHF
C6-BrTrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineDMF
C6-Br1-HeptynePd(PPh₃)₂Cl₂CuITriethylamineAcetonitrile
General conditions based on established Sonogashira coupling protocols for aryl bromides. organic-chemistry.orglibretexts.org

Ring Modifications and Annulation Reactions

The 2-chloroquinolin-3-ol core provides a platform for constructing fused heterocyclic systems through annulation reactions. While the hydroxyl group at the C3 position can influence reactivity, many synthetic strategies have been developed for the related 2-chloroquinoline-3-carbaldehydes, which can be accessed from this compound via oxidation. These aldehydes are versatile precursors for building fused rings. nih.govrsc.org

For example, 2-chloroquinoline-3-carbaldehydes react with various binucleophiles to construct fused pyrazole, isoxazole, pyrimidine, and benzodiazepine rings. The reaction typically involves an initial condensation with the aldehyde group, followed by an intramolecular nucleophilic substitution of the C2-chloro atom. nih.govsemanticscholar.org

Pyrimido[4,5-b]quinolines: Reaction of 2-chloroquinoline-3-carbaldehyde with urea or thiourea in the presence of a base like K₂CO₃ can yield fused pyrimido[4,5-b]quinoline-2-ol or -thiol derivatives. nih.gov

Pyrrolo[3,4-b]quinolinones: Heating with formamide (B127407) and formic acid can lead to the formation of a fused pyrrolone ring system. nih.gov

Thieno[2,3-b]quinolines: Multicomponent reactions involving active methylene compounds and sulfur sources can be employed to construct fused thiophene rings.

Synthesis of Complex Quinoline-Based Architectures Utilizing this compound as a Building Block

The true synthetic utility of this compound lies in its capacity as a scaffold for the programmed, sequential synthesis of highly functionalized and complex molecules. The differential reactivity of the C6-Br and C2-Cl bonds is the key to this strategy.

A synthetic plan could involve an initial Sonogashira or Suzuki coupling at the C6 position, followed by a Buchwald-Hartwig amination at the C2 position. This sequence allows for the precise installation of three different substituents (alkynyl/aryl, amino, and the native hydroxyl group) onto the quinoline core.

For instance, a synthetic route could begin with a Sonogashira coupling of this compound with a terminal alkyne to yield a 6-alkynyl-2-chloroquinolin-3-ol. This intermediate, still possessing the reactive C2-chloro group, can then undergo a Buchwald-Hartwig amination to introduce a desired amine at the C2 position. The resulting 2-amino-6-alkynylquinolin-3-ol is a highly decorated and complex architecture, constructed in a controlled, stepwise manner from the parent building block. Such molecules, bearing multiple points of diversity, are valuable in the development of new pharmaceuticals and functional materials. acs.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum for 6-Bromo-2-chloroquinolin-3-ol (B6202782) would be expected to display distinct signals corresponding to each chemically non-equivalent proton. The aromatic protons on the quinoline (B57606) core would likely appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring currents. The specific chemical shifts and coupling patterns (splitting) of the protons at positions 4, 5, 7, and 8 would be crucial for confirming the substitution pattern. The proton of the hydroxyl group (-OH) at position 3 would likely appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

Hypothetical ¹H NMR Data for this compound

Proton Expected Chemical Shift (ppm) Expected Multiplicity
H-4 ~7.5 - 8.0 Singlet (s)
H-5 ~7.8 - 8.2 Doublet (d)
H-7 ~7.6 - 8.0 Doublet of doublets (dd)
H-8 ~7.4 - 7.8 Doublet (d)

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts would be influenced by the electronegativity of the attached atoms (Br, Cl, O, N) and the aromatic system. Carbons bonded to electronegative atoms (C-2, C-3, C-6) would be expected to resonate at lower field (higher ppm values).

Hypothetical ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (ppm)
C-2 ~145 - 155
C-3 ~140 - 150
C-4 ~110 - 120
C-4a ~125 - 135
C-5 ~120 - 130
C-6 ~115 - 125
C-7 ~130 - 140
C-8 ~125 - 135

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity of the molecular framework, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, helping to identify adjacent protons in the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is critical for piecing together the entire structure, including the placement of quaternary carbons and substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum would be indicative of the O-H stretching vibration of the hydroxyl group. The C=C and C=N stretching vibrations of the quinoline ring would likely appear in the 1400-1650 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹. While no specific experimental spectra for this compound are available, data for the related compound 6-Bromo-2-chloroquinoline (B23617) shows characteristic bands that would be expected to be present, with the addition of the hydroxyl group vibrations.

Expected Vibrational Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (hydroxyl) 3200 - 3600 (broad)
C-H stretch (aromatic) 3000 - 3100
C=N stretch (quinoline) 1600 - 1650
C=C stretch (aromatic) 1400 - 1600
C-O stretch (hydroxyl) 1200 - 1300
C-Cl stretch 600 - 800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₅BrClNO), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This would result in a cluster of peaks for the molecular ion. The fragmentation pattern would provide further structural information, likely involving the loss of substituents like Cl, Br, or CO, and fragmentation of the quinoline ring.

Expected Mass Spectrometry Data for this compound

Ion Description Expected m/z
[M]⁺ Molecular Ion ~257/259/261
[M-Cl]⁺ Loss of Chlorine ~222/224
[M-Br]⁺ Loss of Bromine ~178/180

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The quinoline ring system is a chromophore that absorbs UV radiation. The spectrum of this compound would be expected to show multiple absorption bands characteristic of the π → π* transitions of the aromatic system. The position and intensity of these bands would be influenced by the substituents (Br, Cl, OH) and the solvent used for the measurement.

Expected UV-Vis Absorption Maxima for this compound

Transition Expected λmax (nm)
π → π* ~230 - 250
π → π* ~280 - 320

X-ray Crystallography for Solid-State Structural Determination

Following a comprehensive search of publicly available scientific literature and crystallographic databases, it has been determined that specific X-ray crystallography data for the compound this compound is not currently available. Therefore, a detailed analysis of its solid-state structure, including unit cell parameters, space group, and precise bond lengths and angles, cannot be provided at this time.

While crystallographic data for structurally related compounds, such as various substituted quinolines, have been published, this information is not directly transferable to this compound. The precise three-dimensional arrangement of atoms and molecules in a crystal lattice is highly dependent on the specific substitution pattern and the functional groups present. The introduction of the hydroxyl group at the 3-position, in combination with the bromo and chloro substituents at the 6- and 2-positions, respectively, is expected to significantly influence the intermolecular interactions and the resulting crystal packing.

Further experimental investigation, specifically the growth of a suitable single crystal of this compound and subsequent analysis by single-crystal X-ray diffraction, would be required to elucidate its definitive solid-state structure. Such a study would provide invaluable insights into the molecular geometry and the supramolecular architecture of this compound.

Computational and Theoretical Investigations of 6 Bromo 2 Chloroquinolin 3 Ol

Density Functional Theory (DFT) Studies of Electronic Structure

DFT is a fundamental quantum mechanical modeling method used to investigate the electronic structure of molecules. bohrium.com For a molecule like 6-bromo-2-chloroquinolin-3-ol (B6202782), DFT studies would provide critical insights into its stability, reactivity, and spectroscopic properties.

The first step in a DFT study is typically geometry optimization, where the molecule's lowest energy three-dimensional structure is calculated. This process determines the most stable arrangement of its atoms and provides key data on bond lengths, bond angles, and dihedral angles. For this compound, this would involve finding the preferred orientation of the hydroxyl group at the 3-position relative to the quinoline (B57606) ring system.

No published data is available for the optimized geometry of this compound.

FMO analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For similar quinoline derivatives, DFT calculations (often using the B3LYP functional with a basis set like 6-311++G(d,p)) are used to determine these orbital energies. bohrium.comdergipark.org.tr

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only, as no specific data has been published for this compound.

Parameter Expected Value Range (eV) Significance
HOMO Energy -5.0 to -7.0 Electron-donating capability
LUMO Energy -1.0 to -3.0 Electron-accepting capability
Energy Gap (ΔE) 3.0 to 5.0 Chemical reactivity, stability

An EPS map illustrates the charge distribution across a molecule's surface. It is used to predict how a molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In studies of related compounds, red-colored regions on the EPS map indicate negative potential (often around electronegative atoms like oxygen or nitrogen), while blue regions indicate positive potential. bohrium.com For this compound, such a map would highlight the reactive sites of the molecule.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

MD simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water, would reveal how the molecule interacts with its environment. This can provide insights into its solubility, stability, and how it might bind to a biological target. Studies on related 6-bromo quinazoline (B50416) derivatives have used MD simulations to assess the conformational stability of ligand-receptor complexes. nih.gov

No MD simulation studies have been published specifically for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

QSAR modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. If a series of derivatives of this compound were synthesized and tested for a specific biological effect, QSAR models could be developed to predict the activity of new, unsynthesized derivatives, thereby guiding further drug development.

No QSAR models for derivatives of this compound are available in the literature.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This is widely used in drug discovery to screen for potential drug candidates. Based on the activities of similar quinoline and quinazoline compounds, potential biological targets for this compound could include protein kinases such as EGFR or other enzymes implicated in cancer. nih.govnih.gov A docking study would predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the active site of the target protein.

Table 2: Potential Biological Targets for Molecular Docking of this compound This list is based on studies of structurally similar compounds and is for illustrative purposes only.

Target Protein PDB ID (Example) Associated Disease Rationale
Epidermal Growth Factor Receptor (EGFR) 1M17 Cancer Common target for quinazoline-based inhibitors. nih.gov
BCR-ABL Tyrosine Kinase 3QRJ Leukemia Target for quinoline-thiazole hybrids. researchgate.net
Phosphatidylinositol 3-kinase (PI3Kα) 4JPS Cancer Target for N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides. mdpi.com

Biological Activity Studies and Mechanistic Insights in Vitro and in Silico

Antimicrobial Activity Research (Bacterial and Fungal)

In Vitro Assays and Minimum Inhibitory Concentration (MIC) Determinations

There are no available scientific records detailing in vitro assays or the determination of Minimum Inhibitory Concentration (MIC) values for 6-Bromo-2-chloroquinolin-3-ol (B6202782) against any bacterial or fungal strains.

Proposed Mechanisms of Action at the Molecular Level

No studies proposing or investigating the molecular mechanism of antimicrobial action for this compound have been published.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

There is no available research on the structure-activity relationships of this compound or its derivatives concerning antimicrobial efficacy.

Antimalarial Activity Investigations

In Vitro Parasite Inhibition Studies

No published data from in vitro studies assessing the parasite inhibition capabilities of this compound against any malarial parasite strains, including Plasmodium falciparum, were found.

Target Identification and Interaction Research

There is no available research identifying or characterizing the molecular targets or interaction mechanisms of this compound within malarial parasites.

Based on a comprehensive literature search, the compound this compound has not been the subject of published research regarding its biological activities. Specifically, there is a complete absence of data on its antimicrobial (bacterial and fungal) and antimalarial properties. Consequently, information regarding its minimum inhibitory concentrations, mechanisms of action, structure-activity relationships, and potential as a parasite inhibitor is not available at this time. Further research would be required to determine the biological profile of this compound.

Anticancer Activity Screening (Cell Line-Based In Vitro Studies)

No published studies were identified that specifically investigated the anticancer activity of this compound.

Antioxidant Potential Assessment (In Vitro Assays)

No research detailing the in vitro antioxidant potential of this compound through common assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays could be located.

Enzyme Inhibition Studies and Ligand-Target Interactions

There are no specific enzyme inhibition studies or molecular docking analyses reported for this compound to describe its potential ligand-target interactions. Research on other 6-bromo-substituted quinazolines has explored inhibition of targets like the Epidermal Growth Factor Receptor (EGFR), but this is not applicable to the subject compound.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Prioritization

A computational prediction of the ADMET profile for this compound has not been published. While in silico tools are often used to predict the pharmacokinetic properties of novel compounds, the results of such an analysis for this specific molecule are not present in the accessible scientific literature.

Role As a Key Intermediate in Medicinal Chemistry Research

Precursor to Advanced Heterocyclic Systems

The structure of 6-Bromo-2-chloroquinolin-3-ol (B6202782) is primed for the construction of more complex, polycyclic heterocyclic systems. Quinoline (B57606) derivatives are recognized as useful starting materials for a wide array of fused heterocycles, and this compound provides several reactive handles to facilitate such transformations. tandfonline.com The development of fused tetracyclic systems containing a quinoline nucleus is of particular interest due to their wide spectrum of biological properties, including antiplasmodial, antifungal, and antitumor activities. rsc.org

The synthetic utility of this intermediate can be broken down by its key functional groups:

The 2-Chloro Group: The chlorine atom at the C2 position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of substituents, including amino, alkoxy, and thioether groups. Furthermore, this position can serve as an anchor point for annulation reactions, where a new ring is fused onto the quinoline core.

The 3-Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, or serve as a nucleophile in condensation reactions. Its presence next to the C2 position can influence reactivity and be used to direct the formation of adjacent heterocyclic rings, such as oxazolo[4,5-c]quinolines. tandfonline.com

The 6-Bromo Group: The bromine atom on the benzene (B151609) portion of the quinoline ring is ideally suited for modern cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings enable the formation of new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of diverse aryl, heteroaryl, or alkyl groups, significantly expanding the structural complexity of the resulting molecules.

By strategically employing these reactive sites, chemists can utilize this compound to synthesize a variety of advanced heterocyclic systems, including pyrimidoquinolines, indoloquinolines, and other fused scaffolds of pharmacological interest. rsc.orgrsc.org

Synthesis of Analogs of Established Research Compounds

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of drugs with applications as antimalarial, antibacterial, anticancer, and anti-inflammatory agents. dakenchem.comevitachem.comnih.gov Compounds containing substituted quinoline cores are frequently used as intermediates in the synthesis of therapeutic agents. evitachem.com this compound serves as an ideal starting material for generating analogs of known bioactive compounds to perform structure-activity relationship (SAR) studies.

Medicinal chemists can systematically modify the three functional groups to probe how each part of the molecule interacts with a biological target:

Modification at C2: Replacing the chloro group with various amines, alcohols, or other nucleophiles allows for fine-tuning of properties like solubility, polarity, and hydrogen bonding capacity.

Derivatization at C3: Altering the hydroxyl group, for instance by converting it into different ethers or esters, can impact the molecule's steric profile and metabolic stability.

Substitution at C6: The bromo group can be replaced with a wide range of substituents via cross-coupling reactions. This allows for the exploration of a large chemical space to optimize target binding affinity and selectivity. For example, the presence and position of halogen atoms are known to be critical for the activity of certain drugs, such as the 7-chloro group in the antimalarial chloroquine. acs.org

This systematic approach enables the creation of a focused library of analogs from a single, versatile precursor, accelerating the process of optimizing a lead compound's potency, selectivity, and pharmacokinetic properties.

Contribution to Diversity-Oriented Synthesis Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. acs.org DOS aims to populate chemical space with a wide variety of molecular scaffolds, in contrast to traditional combinatorial chemistry which often produces large numbers of similar compounds based on a single core structure. nih.gov

This compound is an excellent substrate for DOS due to its multiple, orthogonally reactive functional groups. A DOS strategy can leverage this single starting material to generate a library of compounds with high skeletal diversity. nih.govcam.ac.uk This is achieved through divergent reaction pathways, where different reagents or conditions direct the molecule to form distinct product families. nih.gov

A hypothetical DOS library based on this precursor could include:

Appendage Diversity: A subset of the library could be generated by reacting each of the three functional groups independently or in sequence with a panel of different building blocks. cam.ac.uk

Skeletal Diversity: Different reaction pathways can be designed to use the functional groups in intramolecular cyclizations, leading to new fused or spirocyclic ring systems. For instance, one pathway might involve a nucleophilic substitution at C2 followed by a cyclization involving the C3-hydroxyl group, while another pathway could start with a Suzuki coupling at the C6-bromo position, introducing a new functional group that then reacts with one of the other sites to create a completely different molecular skeleton.

By employing such catalyst- or reagent-driven strategies, this compound can be efficiently converted into multiple, structurally distinct compound families, making it a valuable contributor to the generation of high-quality screening libraries for identifying novel bioactive molecules. nih.govcam.ac.uk

Future Research Directions and Unexplored Avenues

Asymmetric Synthesis Approaches for Chiral Analogs

The development of chiral analogs of quinolinols can be crucial for enhancing their biological specificity and efficacy. Future research could focus on establishing asymmetric synthetic routes to introduce chirality. Methodologies such as organocatalyzed asymmetric additions to α,β-unsaturated ketones have been successful in preparing chiral compounds like warfarin (B611796) and its analogs, and similar strategies could be adapted. rsc.org The synthesis of chiral amino alcohols, which can act as ligands in metal-catalyzed asymmetric reactions, presents another viable approach for producing enantiomerically pure secondary alcohols from related heterocyclic precursors. researchgate.net

Development of Novel Derivatization Methodologies

To explore the structure-activity relationships of 6-bromo-2-chloroquinolin-3-ol (B6202782), the development of novel derivatization methods is essential. Synthetic routes for related heterocyclic systems like quinoxalines and pyrazoloquinolines offer a roadmap for potential modifications. nih.goveurekaselect.com Techniques involving catalysts such as bentonite (B74815) clay, phosphate-based heterogeneous catalysts, or fluorinated alcohols could be investigated for cost-effective and environmentally friendly synthesis of new derivatives. nih.gov Modifications at the 3-ol position, as well as substitutions on the quinoline (B57606) core, could lead to a library of compounds with diverse electronic and steric properties for biological screening.

Exploration of Additional Biological Targets and Pathways

Quinoline and quinazolinone derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and analgesic properties. nih.govmediresonline.orgscirea.orgmediresonline.org Future research should involve broad-spectrum screening of this compound and its derivatives against various biological targets. For instance, related 6-bromo-quinazolinone derivatives have shown cytotoxic activity against cancer cell lines. nih.govnih.gov Investigations into its potential as an antimicrobial agent are also warranted, given the known antibacterial properties of similar halogenated flavonoids and quinazolinones. mediresonline.orgnih.gov

Advanced Spectroscopic Characterization Techniques (e.g., Solid-State NMR)

A complete structural and electronic characterization of this compound is fundamental for understanding its properties. Advanced spectroscopic techniques, particularly solid-state NMR (SSNMR), would be highly valuable. SSNMR offers unique insights into halogen bonds and can provide detailed information on chemical shifts and coupling constants without the need for single crystals. nih.govrsc.org This is particularly relevant for studying the quadrupolar halogen nuclei (³⁵/³⁷Cl and ⁷⁹/⁸¹Br) present in the molecule. researchgate.net Combining SSNMR with other techniques like FT-IR and Raman spectroscopy can provide a comprehensive vibrational and structural analysis. scirp.org

Collaborative Computational and Experimental Research Designs

Integrating computational studies with experimental work can accelerate the discovery and optimization of new derivatives. Density Functional Theory (DFT) calculations can be employed to predict molecular structures, vibrational frequencies, and electronic properties, which can then be validated by experimental data. scirp.orgnih.govnih.govresearchgate.net Computational tools can also predict pharmacokinetic properties and potential biological activities through molecular docking studies, helping to prioritize synthetic targets. nih.govnih.govresearchgate.netresearchgate.net This synergistic approach allows for a more rational design of novel analogs of this compound with desired biological profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Bromo-2-chloroquinolin-3-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential halogenation of a quinoline precursor. For example, starting with a hydroxyquinoline derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C), followed by chlorination with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions such as solvent polarity (e.g., dichloromethane vs. DMF), temperature, and catalyst choice (e.g., Lewis acids) significantly impact regioselectivity and yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Reaction progress should be monitored using TLC and NMR .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : To confirm substituent positions and aromatic proton environments.
  • FTIR : Identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C-Br/C-Cl stretches at 500–800 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₉H₅BrClNO, theoretical MW: 258.5 g/mol).
  • HPLC : Assess purity (>95% preferred for biological assays).
  • X-ray Crystallography (if crystalline): Resolves 3D structure and confirms regiochemistry .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the synthesis of this compound?

  • Methodological Answer :

  • Directing Groups : Introduce temporary groups (e.g., -NO₂) at specific positions to steer halogenation.
  • Temperature Control : Lower temperatures (e.g., 0°C) favor kinetic products, while higher temperatures may shift to thermodynamic products.
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) to enhance selectivity.
  • Computational Modeling : Use DFT calculations to predict reactive sites and transition states. For example, the electron density at C-2 vs. C-3 positions influences chlorination pathways .

Q. How to design experiments to evaluate the antimicrobial activity of this compound derivatives?

  • Methodological Answer :

  • Assay Design : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls.

  • Data Interpretation : Compare inhibition zones (see Table 1) and analyze structure-activity relationships (SAR). For example, electron-withdrawing groups (e.g., -Br, -Cl) enhance membrane permeability.

  • Statistical Analysis : Perform ANOVA to assess significance (p < 0.05) across replicates.

    Table 1 : Example Inhibition Zones of Analogous Quinoline Derivatives

    CompoundP. aeruginosa (mm)S. aureus (mm)
    6-Bromo-3-chloroquinolin-4-ol2220
    6-Bromoquinoline1512

Q. How to resolve contradictions in reported biological activities of halogenated quinolines?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assays (e.g., MTT for cytotoxicity, identical cell lines).
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations).
  • Mechanistic Studies : Use siRNA knockdown or CRISPR to validate molecular targets (e.g., topoisomerase inhibition). Address variability in cell culture conditions (e.g., serum concentration, passage number) .

Q. What strategies can elucidate the anticancer mechanism of this compound?

  • Methodological Answer :

  • Apoptosis Assays : Use Annexin V/PI staining and caspase-3/7 activity measurements.
  • ROS Detection : Employ DCFH-DA probes to quantify oxidative stress.
  • Target Identification : Perform pull-down assays with biotinylated probes or molecular docking studies (PDB: 1M17 for topoisomerase).
  • In Vivo Validation : Use xenograft models (e.g., HeLa cells in nude mice) with dose-response studies .

Key Considerations for Data Contradiction Analysis

  • Experimental Variables : Batch-to-batch compound purity, solvent residues (detectable via GC-MS), and cell line genetic drift can skew results.
  • SAR Nuances : Subtle structural differences (e.g., -Cl at C-2 vs. C-3) drastically alter bioactivity. Compare with analogs like 6-Bromo-4-chloroquinolin-2-yl)methanol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.